molecular formula C20H20F3N3O2 B6487615 N-(3,4-difluorophenyl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 941928-75-2

N-(3,4-difluorophenyl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B6487615
CAS No.: 941928-75-2
M. Wt: 391.4 g/mol
InChI Key: OICIBBWEAWSJIC-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-{[(4-fluorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 3,4-difluorophenyl group and a 4-fluorophenyl carbamoyl methyl substituent. The piperidine core is a common scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-14-1-3-15(4-2-14)24-19(27)12-26-9-7-13(8-10-26)20(28)25-16-5-6-17(22)18(23)11-16/h1-6,11,13H,7-10,12H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICIBBWEAWSJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)F)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of piperidine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Biological Activity Reference
Target Compound 3,4-Difluorophenyl, 4-fluorophenyl carbamoyl methyl Not explicitly reported; inferred high binding affinity due to fluorination -
N-[4-(3,4-difluorophenyl)butan-2-yl]piperidine-4-carboxamide; hydrochloride 3,4-Difluorophenyl, hydrochloride salt Potent mu-opioid receptor agonist (analgesic)
N-(4-Methylphenyl)piperidine-4-carboxamide 4-Methylphenyl substituent Varied activity; limited potency compared to fluorinated analogs
N-(2-Nitrophenyl)pyrrolidine-2-carboxamide Nitro-substituted phenyl, pyrrolidine core Antimicrobial properties
4-((3-bromobenzamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide Bromobenzamido, 4-fluorophenyl Studied for neurological disorders and cancers

Key Observations :

  • Fluorine Substitution: Fluorinated aromatic rings (e.g., 3,4-difluorophenyl in the target compound and 's analog) correlate with enhanced receptor binding, as seen in opioid activity . Non-fluorinated analogs, such as N-(4-Methylphenyl)piperidine-4-carboxamide, exhibit reduced potency .
  • Halogen Effects : Bromine (e.g., in ’s compound) is associated with anticancer activity, while nitro groups () favor antimicrobial effects.

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for drug-like properties:

Compound Name logP Solubility Reference
Target Compound Predicted ~2.5 Moderate (similar to ) -
N-[4-(3,4-difluorophenyl)butan-2-yl]piperidine-4-carboxamide; hydrochloride 2.15 High in water, ethanol, methanol
N-(2-chlorophenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide Not reported Influenced by methoxy and pyrimidinyl groups

Key Observations :

  • Methoxy groups () may improve solubility but reduce lipophilicity.

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